10-Undecenamide, N-(2-hydroxyethyl)-
Overview
Description
10-Undecenamide, N-(2-hydroxyethyl)-, also known as Undecylenic acid monoethanolamide , is a compound used in various applications. It is used in cosmetics for its antimicrobial, antistatic, foam boosting, hair conditioning, and viscosity controlling properties .
Molecular Structure Analysis
The molecular formula of 10-Undecenamide, N-(2-hydroxyethyl)- is C13H25NO2 . It has a molecular weight of 227.34300 . The structure includes a long carbon chain with an amide group attached to one end and a hydroxyethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
10-Undecenamide, N-(2-hydroxyethyl)- is a solid at room temperature . It has a density of 0.94g/cm3 and a boiling point of 409.4ºC at 760mmHg . It is slightly soluble in water .Scientific Research Applications
Polyurethane Synthesis and Properties
10-Undecenamide, N-(2-hydroxyethyl)-, serves as a key component in the synthesis of biobased silicon-containing polyurethanes, showcasing an increase in the materials' flame-retardant properties without compromising thermal stability. This makes these polyurethanes potentially suitable for applications requiring fire resistance (Lligadas et al., 2006).
Synthesis of Telechelic Diols
The compound is utilized in the synthesis of telechelic diols with variable lengths, offering properties of isomolecular substances. This synthesis process involves the addition of 2-mercaptoethanol and dithiols to 10-undecen-1-ol, ω-hydroxyalkyl esters of 10-undenoic acids, or N-(2-hydroxyethyl)-10-undecenamide, demonstrating its versatility in chemical transformations (Boutevin et al., 1990).
Fatty Acid Reduction
It's involved in the reduction process of unsaturated fatty acids and alcohols, showcasing the capability of 10-Undecenamide, N-(2-hydroxyethyl)-, to participate in chemical reactions yielding reduced forms of unsaturated compounds, which is crucial in determining the geometry and position of double bonds in polyunsaturated fatty acids (Gangadhar et al., 1984).
Micellar Properties and Polymerization
The compound is involved in the investigation of micellar properties of amphiphilic carbohydrate-containing molecules. It's also used in the polymerization process, enhancing the efficiency of polymers, especially for solubilizing highly hydrophobic compounds and improving the rate of base-catalyzed hydrolysis of hydrophobic esters (Boyer et al., 1991).
properties
IUPAC Name |
N-(2-hydroxyethyl)undec-10-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15/h2,15H,1,3-12H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTASGAHDLTQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066624 | |
Record name | Undecylenoyl monoethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenamide, N-(2-hydroxyethyl)- | |
CAS RN |
20545-92-0 | |
Record name | N-(2-Hydroxyethyl)-10-undecenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20545-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)undecenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020545920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecenamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecylenoyl monoethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)undec-10-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNDECYLENIC ACID MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9870N09I68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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